4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline sulfonamides. These compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
The synthesis of 4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide typically involves a multi-step process. Initially, 2-(4-methoxyphenyl)quinoxaline is synthesized through the reaction of o-phenylenediamine with 2-bromoacetophenone in ethanol under catalyst-free conditions . This intermediate undergoes chlorosulfonation using chlorosulfonic acid to form 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride . Finally, the sulfonyl chloride reacts with 3-methoxyaniline under solvent-free conditions to yield the target compound .
Chemical Reactions Analysis
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria . In cancer cells, the compound interferes with DNA synthesis and repair mechanisms, inducing apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide include other quinoxaline derivatives such as:
- 2-(4-methoxyphenyl)quinoxaline
- 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride
- 4-methoxy-2-nitroaniline
These compounds share similar structural features but differ in their specific functional groups and pharmacological activities . The uniqueness of this compound lies in its combination of methoxy and sulfonamide groups, which contribute to its diverse biological activities .
Properties
IUPAC Name |
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-29-16-10-12-18(13-11-16)31(27,28)26-22-21(23-15-6-5-7-17(14-15)30-2)24-19-8-3-4-9-20(19)25-22/h3-14H,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPEOHSPNDZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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